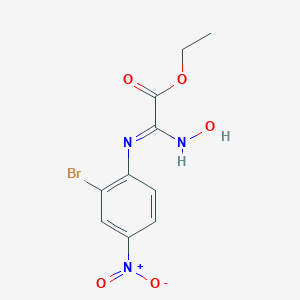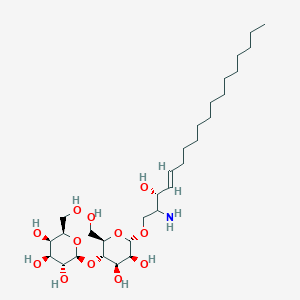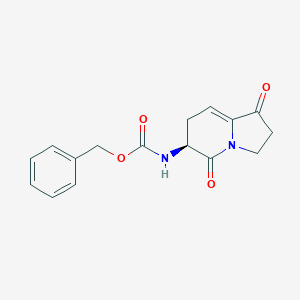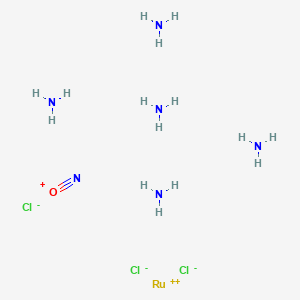
cis-2-Carboxy-1-methylvinyl dimethylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2-Carboxy-1-methylvinyl dimethylphosphate (CMPF) is a chemical compound that is commonly used in scientific research. It is a phosphonate derivative of cis-2-butene-1,4-dioic acid and is known to have various biochemical and physiological effects.
Mécanisme D'action
Cis-2-Carboxy-1-methylvinyl dimethylphosphate inhibits the activity of enzymes by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, which prevents the substrate from binding to the enzyme. This results in the inhibition of the enzyme activity.
Biochemical and Physiological Effects:
cis-2-Carboxy-1-methylvinyl dimethylphosphate has various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. cis-2-Carboxy-1-methylvinyl dimethylphosphate has also been shown to decrease the levels of ATP in cells, which can lead to energy depletion. In addition, cis-2-Carboxy-1-methylvinyl dimethylphosphate has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-2-Carboxy-1-methylvinyl dimethylphosphate is a potent inhibitor of several enzymes and can be used to study the regulation of the citric acid cycle and the oxidative phosphorylation pathway. It is also relatively easy to synthesize and purify. However, cis-2-Carboxy-1-methylvinyl dimethylphosphate has some limitations. It can be toxic to cells at high concentrations, and its effects on cells can be variable depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the use of cis-2-Carboxy-1-methylvinyl dimethylphosphate in scientific research. One direction is to study the effects of cis-2-Carboxy-1-methylvinyl dimethylphosphate on mitochondrial function and metabolism. Another direction is to investigate the potential use of cis-2-Carboxy-1-methylvinyl dimethylphosphate as a therapeutic agent for cancer and other diseases. Additionally, the development of new cis-2-Carboxy-1-methylvinyl dimethylphosphate derivatives with improved potency and selectivity could lead to new insights into enzyme regulation and metabolic pathways.
Conclusion:
In conclusion, cis-2-Carboxy-1-methylvinyl dimethylphosphate is a valuable tool for scientific research that has been used to study the regulation of the citric acid cycle and the oxidative phosphorylation pathway. It has various biochemical and physiological effects and can be synthesized relatively easily. However, its effects on cells can be variable depending on the cell type and experimental conditions. Future research on cis-2-Carboxy-1-methylvinyl dimethylphosphate could lead to new insights into enzyme regulation and metabolic pathways and the development of new therapeutic agents for cancer and other diseases.
Méthodes De Synthèse
Cis-2-Carboxy-1-methylvinyl dimethylphosphate can be synthesized by reacting cis-2-butene-1,4-dioic acid with dimethylphosphite and methyl iodide. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The product obtained is then purified using column chromatography.
Applications De Recherche Scientifique
Cis-2-Carboxy-1-methylvinyl dimethylphosphate is widely used in scientific research as a tool to study the activity of various enzymes. It is a potent inhibitor of several enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. cis-2-Carboxy-1-methylvinyl dimethylphosphate is also used to study the regulation of the citric acid cycle and the oxidative phosphorylation pathway.
Propriétés
Numéro CAS |
19491-70-4 |
|---|---|
Formule moléculaire |
C11H9NOS |
Poids moléculaire |
210.12 g/mol |
Nom IUPAC |
(E)-3-dimethoxyphosphoryloxybut-2-enoic acid |
InChI |
InChI=1S/C6H11O6P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H,7,8)/b5-4+ |
Clé InChI |
SMKWBNVXDMCGRW-SNAWJCMRSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/OP(=O)(OC)OC |
SMILES |
CC(=CC(=O)O)OP(=O)(OC)OC |
SMILES canonique |
CC(=CC(=O)O)OP(=O)(OC)OC |
Autres numéros CAS |
21300-86-7 |
Synonymes |
(Z)-3-(Dimethoxyphosphinyloxy)-2-butenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)


![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)

![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)


![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)

